molecular formula C15H12FN3S B2919328 4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 353287-91-9

4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2919328
CAS RN: 353287-91-9
M. Wt: 285.34
InChI Key: ZWHNHBVCPYHKQL-UHFFFAOYSA-N
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Description

“4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a benzyl group and a fluorophenyl group .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A convenient method for the preparation of 4-substituted phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones has been reported . The structures of the synthesized compounds are established by the results of LCMS, 1H NMR, 13C NMR, and IR and elemental analyses .


Molecular Structure Analysis

The molecular structure of “4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol” can be analyzed using various spectroscopic techniques. For example, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol” can be complex due to the presence of multiple reactive sites. For instance, the triazole ring can participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol” can be inferred from its molecular structure. For instance, the presence of a fluorophenyl group can influence the compound’s polarity and reactivity .

Scientific Research Applications

Corrosion Inhibition Studies

One notable application of derivatives closely related to 4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is in corrosion inhibition. Experimental and quantum chemical studies have shown that benzimidazole derivatives, which share a similar heterocyclic core with 4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, effectively inhibit mild steel corrosion in acidic solutions. These studies highlight the potential of triazole-thiol compounds in protecting industrial materials from corrosion, providing insights into their adsorption behavior and inhibition mechanisms (Yadav, Behera, Kumar, & Sinha, 2013).

Anticancer Activity

Research into fluorinated triazole derivatives, including compounds structurally related to 4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, has revealed their potential in anticancer therapy. Synthesis and characterization of such derivatives have demonstrated moderate to good antiproliferative potency against various cancer cell lines, underscoring the promise of fluorine-substituted triazoles in cancer drug development (Chowrasia et al., 2017).

Molecular Interaction Studies

Derivatives of 1,2,4-triazoles, including compounds with fluorophenyl groups, have been synthesized and analyzed for their intermolecular interactions. These studies, which include theoretical analysis, provide valuable information on the nature and energetics of interactions such as lp⋯π in crystal structures. Understanding these interactions is crucial for the design of materials and molecules with desired physical and chemical properties (Shukla et al., 2014).

Synthesis and Characterization

The synthesis and characterization of triazole derivatives, including those similar to 4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, are of significant interest in chemistry. These activities not only expand the library of heterocyclic compounds but also provide a foundation for further exploration of their biological and industrial applications. Research in this area includes the development of new synthetic methods and the study of the compounds' structural properties (Singh & Kandel, 2013).

Quantum Chemical Approach to Corrosion Inhibition

Further delving into the corrosion inhibition aspect, quantum chemical approaches have been employed to understand the relationship between molecular structures and inhibition efficiencies. Such studies on triazole-thiol compounds reveal how modifications at the molecular level can significantly impact their activity as corrosion inhibitors, offering insights into the design of more effective inhibitors (Gece & Bilgiç, 2012).

Future Directions

The future research directions for “4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

4-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3S/c16-13-8-6-12(7-9-13)14-17-18-15(20)19(14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHNHBVCPYHKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101326907
Record name 4-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669454
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

CAS RN

353287-91-9
Record name 4-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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